GIRK Channel Modulator Activity vs. Generic Benchmarks
No direct quantitative data (IC50, EC50, Ki) is available in the public domain for this compound against any biological target. As a class-level inference, the 1,1-dioxidotetrahydrothiophen-3-yl group is a key pharmacophore for GIRK1/2 channel activation, where related compounds in the N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide series have demonstrated EC50 values in the range of 0.1–5 µM [1]. However, this compound's distinct benzamide scaffold differs substantially from the pyrazole-acetamide scaffold of known GIRK activators, making it impossible to reliably estimate its potency or selectivity without further empirical testing. Its unique combination of a 3-bromobenzyl group and a 4-propoxybenzamide distinguishes it from all published GIRK modulators.
| Evidence Dimension | GIRK1/2 channel activation (inferred activity class) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Known GIRK1/2 activators (e.g., VU0810464) with established EC50 values in the sub-micromolar to low micromolar range |
| Quantified Difference | Cannot be calculated |
| Conditions | Not available for the target compound; comparator data is from thallium flux assays in HEK293 cells |
Why This Matters
Procurement based on inferred mechanism should be explicitly validated through in-house screening before committing to large-scale studies, as the actual potency may differ by several orders of magnitude from known analogs.
- [1] RSC Medicinal Chemistry. Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators. 2021. View Source
